Ponceau 4R

Catalog No.
S523688
CAS No.
2611-82-7
M.F
C20H14N2NaO10S3
M. Wt
561.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ponceau 4R

CAS Number

2611-82-7

Product Name

Ponceau 4R

IUPAC Name

trisodium;7-hydroxy-8-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-1,3-disulfonate

Molecular Formula

C20H14N2NaO10S3

Molecular Weight

561.5 g/mol

InChI

InChI=1S/C20H14N2O10S3.Na/c23-16-7-5-11-9-12(33(24,25)26)10-18(35(30,31)32)19(11)20(16)22-21-15-6-8-17(34(27,28)29)14-4-2-1-3-13(14)15;/h1-10,23H,(H,24,25,26)(H,27,28,29)(H,30,31,32);

InChI Key

KXMHPLQKWLVZCN-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)[O-])N=NC3=C(C=CC4=CC(=CC(=C43)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+].[Na+]

Solubility

0.13 M
80 mg/ml in water, 80 mg/ml in methyl Cellosolve, and 0.9 mg/ml in ethanol.

Synonyms

1,3-naphthalenedisulfonic acid, 7-hydroxy-8-((4-sulfo-1-naphthalenyl azo) trisodium salt), 1-(1-naphthylazo)-2-hydroxynaphthalene-4',6,8-trisulfonate, Acid Red-18, C.I. food red 16255, cochineal red, cochineal red A, E 124, new coccine, ponceau 4R, Scarlet-3R

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)O)N=NC3=C(C=CC4=CC(=CC(=C43)S(=O)(=O)O)S(=O)(=O)O)O.[Na]

Description

The exact mass of the compound Ponceau 4R is 603.9269 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.13 m80 mg/ml in water, 80 mg/ml in methyl cellosolve, and 0.9 mg/ml in ethanol.. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Azo Compounds - Supplementary Records. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).. Use and application categories indicated by third-party sources: Food Additives -> COLOUR; -> JECFA Functional Classes. However, this does not mean our product can be used or applied in the same or a similar way.

Ponceau 4R, also known as E124, is a synthetic azo dye characterized by its bright strawberry red color. Its chemical structure is defined as 1-(4-sulfo-1-naphthylazo)-2-naphthol-6,8-disulfonic acid, trisodium salt, with the molecular formula C20H14N2O10S3C_{20}H_{14}N_{2}O_{10}S_{3} . This compound is primarily synthesized from aromatic hydrocarbons and is used extensively as a food coloring agent in various products, including beverages, sweets, and preserved fruits .

Ponceau 4R is stable under light, heat, and acidic conditions but tends to fade in the presence of ascorbic acid . It belongs to a family of dyes known as Ponceau dyes, which derive their name from the French word for "poppy-colored" .

The safety of Ponceau 4R for human consumption is a subject of ongoing debate. While approved for use in many countries, some studies suggest a potential link between certain azo dyes and allergic reactions or hyperactivity in children. The acceptable daily intake (ADI) established by the Joint FAO/WHO Expert Committee on Food Additives (JECFA) is 0-4 mg/kg body weight.

Further Considerations

  • The safety profile of Ponceau 4R, particularly its long-term effects, requires continued investigation.
  • Alternative natural food colorings might be preferable for individuals concerned about potential health risks associated with synthetic dyes.

The degradation of Ponceau 4R can be influenced by pH levels. Studies indicate that its degradation rate increases significantly in alkaline conditions (optimal at pH 11.5) and decreases in acidic environments . The reaction kinetics reveal that the presence of oxidizing agents like hydrogen peroxide enhances the degradation process, while high concentrations of the dye may inhibit it .

Furthermore, Ponceau 4R can interact with various chemical agents, leading to complex reactions that can alter its stability and color properties. Electrochemical studies have shown that Ponceau 4R exhibits different reactivity patterns depending on the electrolytic environment, indicating potential applications in advanced oxidation processes for wastewater treatment .

Ponceau 4R has been associated with several biological effects. It has been noted to potentially cause allergic reactions in sensitive individuals and may act as a histamine liberator, exacerbating asthma symptoms . Research has also highlighted its ability to induce inflammatory responses and oxidative stress when combined with other food dyes .

In animal studies, Ponceau 4R has been linked to behavioral changes and structural alterations in the gastrointestinal tract of subjects exposed to it over time . While regulatory bodies like the European Food Safety Authority have established acceptable daily intake levels (0–4 mg/kg body weight), concerns about its safety persist due to potential carcinogenic effects associated with impurities formed during its synthesis .

Ponceau 4R is synthesized through a coupling reaction involving diazotized naphthionic acid and G acid (2-naphthol-6,8-disulphonic acid) . The process typically involves:

  • Diazotization: Naphthionic acid is diazotized using nitrous acid.
  • Coupling: The diazotized compound is then coupled with G acid under controlled conditions.
  • Neutralization: The resulting product is neutralized to form the trisodium salt.

This method allows for the production of Ponceau 4R in large quantities suitable for industrial applications.

Ponceau 4R finds extensive use across various industries:

  • Food Industry: It is commonly used as a coloring agent in sweets, jellies, soft drinks, and processed foods.
  • Textile Industry: The dye is utilized for coloring textiles and leather products.
  • Cosmetics: It can be found in certain cosmetic formulations due to its vibrant color.
  • Pharmaceuticals: Although usage is restricted in some regions due to safety concerns, it may still appear in some medicinal products.

Despite its popularity, Ponceau 4R has been banned in several countries including the United States due to health concerns related to its consumption .

Research indicates that Ponceau 4R can interact adversely with other food additives and preservatives. A notable study commissioned by the UK Food Standards Agency found a potential link between artificial food colorings—such as Ponceau 4R—and increased hyperactivity in children when consumed alongside sodium benzoate . This led to regulatory reviews and calls for stricter labeling requirements.

Additionally, environmental studies have shown that Ponceau 4R can have detrimental effects on aquatic life and soil quality when released into ecosystems through industrial waste .

Ponceau 4R belongs to a broader category of azo dyes. Here are some similar compounds along with a brief comparison highlighting their uniqueness:

Compound NameChemical StructureCommon UsesRegulatory Status
Allura Red ACAzo dyeFood coloring, cosmeticsApproved in many countries
TartrazineAzo dyeFood coloringApproved but restricted
CarmoisineAzo dyeFood coloringBanned in some countries
Sunset YellowAzo dyeFood coloringApproved but restricted

Uniqueness of Ponceau 4R

  • Color Stability: Ponceau 4R exhibits greater stability under varying environmental conditions compared to some other azo dyes.
  • Health Concerns: It has been specifically linked to behavioral issues in children more than other similar compounds.
  • Regulatory Status: Unlike many azo dyes still permitted for use globally, Ponceau 4R faces significant restrictions or bans due to health implications.

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Reddish powder or granules

Color/Form

Maroon powde

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

4

Exact Mass

560.97082745 g/mol

Monoisotopic Mass

560.97082745 g/mol

Heavy Atom Count

36

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

Z525CBK9PG

GHS Hazard Statements

Not Classified;
Reported as not meeting GHS hazard criteria by 2306 of 2321 companies (only ~ 0.6% companies provided GHS information). For more detailed information, please visit ECHA C&L website

MeSH Pharmacological Classification

Coloring Agents

Other CAS

2611-82-7

Wikipedia

Ponceau 4R

Use Classification

Food additives
Food Additives -> COLOUR; -> JECFA Functional Classes
Cosmetics -> Cosmetic colorant; Hair dyeing

Methods of Manufacturing

DIAZOTIZATION OF NAPHTHIONIC ACID & COUPLING WITH 2-NAPHTHOL-6,8-DISULFONIC ACID.
Produced by coupling diazotized naphthionic acid to G acid (2-naphthol-6,8-disulfonic acid) and converting the coupling product to the trisodium salt.

General Manufacturing Information

1,3-Naphthalenedisulfonic acid, 7-hydroxy-8-[2-(4-sulfo-1-naphthalenyl)diazenyl]-, sodium salt (1:3): ACTIVE

Analytic Laboratory Methods

IDENTIFICATION OF FOOD DYES BY THIN-LAYER CHROMATOGRAPHY.
FOOD DYES SEPARATED & IDENTIFIED BY THIN LAYER AND COLUMN CHROMATOGRAPHY.
IDENTIFICATION OF DYES BY MEANS OF THIN LAYER, PAPER, & HIGH-PERFORMANCE LIQUID CHROMATOGRAPHY.
FOOD DYES IDENTIFIED BY HIGH PRESSURE LIQUID CHROMATOGRAPHY.

Interactions

RED NUMBER 102 (NEW COCCINE, NC) CAUSED SEVERE GROWTH RETARDATION WHEN ADDED TO A BASAL PURIFIED, LOW-FIBER DIET (25% CASEIN-SUCROSE) AT 5% LEVEL. THE CONCURRENT ADDITION OF DIETARY FIBER (GDF) FROM GOBO, THE ROOTS OF EDIBLE BURDOCK (ARCTIUM LAPPA L), COMPLETELY PROTECTED AGAINST THE TOXICITY OF NEW COCCINE.

Dates

Modify: 2023-08-15
1: Bassis CM, Visick KL. The cyclic-di-GMP phosphodiesterase BinA negatively regulates cellulose-containing biofilms in Vibrio fischeri. J Bacteriol. 2010 Mar;192(5):1269-78. doi: 10.1128/JB.01048-09. Epub 2010 Jan 8. PubMed PMID: 20061475; PubMed Central PMCID: PMC2820850.
2: Behnajady MA, Modirshahla N, Shokri M, Zeininezhad A, Zamani HA. Enhancement photocatalytic activity of ZnO nanoparticles by silver doping with optimization of photodeposition method parameters. J Environ Sci Health A Tox Hazard Subst Environ Eng. 2009 Jun;44(7):666-72. doi: 10.1080/10934520902847752. PubMed PMID: 19412848.
3: Behnajady MA, Modirshahla N, Shokri M, Elham H, Zeininezhad A. The effect of particle size and crystal structure of titanium dioxide nanoparticles on the photocatalytic properties. J Environ Sci Health A Tox Hazard Subst Environ Eng. 2008 Apr;43(5):460-7. doi: 10.1080/10934520701796267. PubMed PMID: 18324532.
4: Blackburn RS. Natural polysaccharides and their interactions with dye molecules: applications in effluent treatment. Environ Sci Technol. 2004 Sep 15;38(18):4905-9. PubMed PMID: 15487803.
5: Parker JA, Walboomers XF, Von den Hoff JW, Maltha JC, Jansen JA. The effect of bone anchoring and micro-grooves on the soft tissue reaction to implants. Biomaterials. 2002 Sep;23(18):3887-96. PubMed PMID: 12164194.
6: National Toxicology Program . NTP Toxicology and Carcinogenesis Studies of Rhodamine 6G (C.I. Basic Red 1) (CAS No. 989-38-8) in F344/N Rats and B6C3F1 Mice (Feed Studies). Natl Toxicol Program Tech Rep Ser. 1989 Sep;364:1-192. PubMed PMID: 12692640.

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